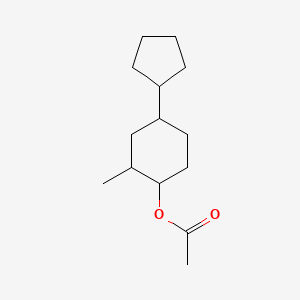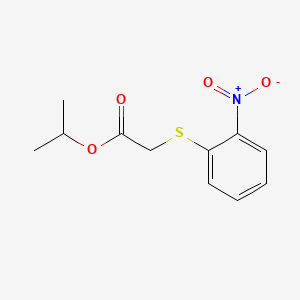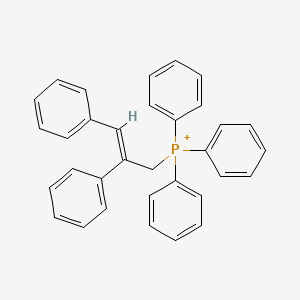
1-Lambda(5)-diazenylidenemethanedisulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Lambda(5)-diazenylidenemethanedisulfonic acid is a chemical compound known for its unique structure and properties It contains a diazenyl group (N=N) bonded to a methanedisulfonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Lambda(5)-diazenylidenemethanedisulfonic acid typically involves the reaction of diazonium salts with methanedisulfonic acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the diazenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful handling of reagents and the use of catalysts to optimize yield and purity. The production methods are designed to be efficient and cost-effective while maintaining high safety standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Lambda(5)-diazenylidenemethanedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the cleavage of the diazenyl group, resulting in the formation of amines.
Substitution: The diazenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Lambda(5)-diazenylidenemethanedisulfonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Lambda(5)-diazenylidenemethanedisulfonic acid involves its interaction with molecular targets through the diazenyl group. This interaction can lead to various biochemical pathways, including enzyme inhibition or activation. The compound’s effects are mediated by its ability to form stable complexes with target molecules.
Vergleich Mit ähnlichen Verbindungen
Methanedisulfonic acid: Lacks the diazenyl group but shares similar sulfonic acid properties.
Diazonium salts: Contain the diazenyl group but differ in their overall structure and reactivity.
Uniqueness: 1-Lambda(5)-diazenylidenemethanedisulfonic acid is unique due to the combination of the diazenyl group with the methanedisulfonic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
55110-88-8 |
|---|---|
Molekularformel |
CH2N2O6S2 |
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
diazomethanedisulfonic acid |
InChI |
InChI=1S/CH2N2O6S2/c2-3-1(10(4,5)6)11(7,8)9/h(H,4,5,6)(H,7,8,9) |
InChI-Schlüssel |
NQMLBVGYDKEJDE-UHFFFAOYSA-N |
Kanonische SMILES |
C(=[N+]=[N-])(S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate](/img/structure/B12665310.png)




![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)




